4-Methylbenzyl isocyanate
Overview
Description
4-Methylbenzyl isocyanate, also known as p-methylbenzyl isocyanate, is an organic building block containing an isocyanate group . It has a molecular weight of 147.17 and a linear formula of CH3C6H4CH2NCO .
Molecular Structure Analysis
The molecular structure of 4-Methylbenzyl isocyanate is represented by the SMILES stringCc1ccc(CN=C=O)cc1
and the InChI string 1S/C9H9NO/c1-8-2-4-9(5-3-8)6-10-7-11/h2-5H,6H2,1H3
. The exact mass of the molecule is 147.068413911 g/mol . Physical And Chemical Properties Analysis
4-Methylbenzyl isocyanate has a boiling point of 55 °C at 0.5 mmHg, a density of 1.052 g/mL at 25 °C, and a refractive index (n20/D) of 1.522 . It is a clear colorless to yellow liquid .Scientific Research Applications
Production of Polyurethanes
- Summary of the Application : 4-Methylbenzyl isocyanate is used in the production of polyurethanes (PUs), which are key players in the plastics industry . PUs are versatile polymers widely used in a broad range of applications, such as protective coatings, adhesives, and insulation, in automotive and construction industries .
- Methods of Application or Experimental Procedures : The production of PUs involves the reaction of an isocyanate, such as 4-Methylbenzyl isocyanate, with a polyol . The reaction is typically carried out in the presence of a catalyst to speed up the process .
- Results or Outcomes : The result of this process is a PU, which can be found in a variety of forms, such as solid products, foams, paints, varnishes, adhesives, and impregnations . They are known for their excellent mechanical, chemical, and physical properties, mainly abrasion resistance, durability, and tensile strength .
Non-Polyurethane Applications
- Summary of the Application : Blocked isocyanates, such as 4-Methylbenzyl isocyanate, have been used for non-traditional polyurethane-based polymer applications .
- Methods of Application or Experimental Procedures : The use of blocked isocyanates involves the application of different blocking groups, along with experimental considerations for their application .
- Results or Outcomes : The use of blocked isocyanates has led to the development of new materials with unique properties .
Synthesis of Ureas
- Summary of the Application : 4-Methylbenzyl isocyanate may be used in the synthesis of ureas .
- Methods of Application or Experimental Procedures : The synthesis involves the reaction of 4-Methylbenzyl isocyanate with amines .
- Results or Outcomes : The result of this process is the formation of urea compounds .
Chiral Derivatization Reagent
- Summary of the Application : (S)-(-)-α-Methylbenzyl isocyanate is a useful chiral derivatization reagent for all gas chromatography (GC) applications in the chiral field .
- Methods of Application or Experimental Procedures : The compound is used as a derivatization reagent for enantiomeric excess determinations .
- Results or Outcomes : The use of this reagent allows for the determination of the enantiomeric excess of chiral compounds .
Synthesis of Cabenegrin A-I
- Summary of the Application : (S)-(-)-α-Methylbenzyl isocyanate may be used as a chiral auxiliary for the resolution of racemic (±)-6a R,11a R -maackiain to give the (-)-form, which is a key intermediate for synthesizing (-)-cabenegrin A-I .
- Methods of Application or Experimental Procedures : The synthesis involves the reaction of (S)-(-)-α-Methylbenzyl isocyanate with racemic (±)-6a R,11a R -maackiain .
- Results or Outcomes : The result of this process is the formation of (-)-cabenegrin A-I .
Bio-Based Isocyanate Production
- Summary of the Application : 4-Methylbenzyl isocyanate can be used in the production of bio-based isocyanates . This is part of a broader effort to develop more sustainable methods for isocyanate production .
- Methods of Application or Experimental Procedures : The production of bio-based isocyanates involves the use of biomass as a starting material . The specific methods and experimental parameters can vary depending on the type of biomass used and the desired isocyanate product .
- Results or Outcomes : The use of bio-based isocyanates can help to reduce the environmental impact of isocyanate production . However, there are still challenges to overcome in terms of achieving comparable properties and performance to fossil-based isocyanates .
Safety And Hazards
4-Methylbenzyl isocyanate is classified as having acute toxicity (oral, dermal, inhalation), skin irritation, eye irritation, respiratory sensitization, and specific target organ toxicity (respiratory system) . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use personal protective equipment when handling it .
properties
IUPAC Name |
1-(isocyanatomethyl)-4-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-8-2-4-9(5-3-8)6-10-7-11/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYDWDHLGFMGCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369886 | |
Record name | 1-(isocyanatomethyl)-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylbenzyl isocyanate | |
CAS RN |
56651-57-1 | |
Record name | 1-(isocyanatomethyl)-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(isocyanatomethyl)-4-methylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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